molecular formula C14H15N7S2 B12708905 Carbonothioic dihydrazide, N''-((3-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-59-0

Carbonothioic dihydrazide, N''-((3-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12708905
CAS No.: 127142-59-0
M. Wt: 345.5 g/mol
InChI Key: LUDRGCHHXPBJSJ-VCHYOVAHSA-N
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Description

Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both pyridine and thiosemicarbazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with pyridine derivatives under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. Common reagents used in the synthesis include pyridine-2-carbaldehyde and 3-aminopyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may have interesting catalytic or electronic properties.

Biology and Medicine

In biology and medicine, Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological molecules could make it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or interfere with essential enzymes. As a ligand, it may form stable complexes with metal ions, altering their reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiosemicarbazide derivatives and pyridine-containing compounds. Examples include:

  • Thiosemicarbazide
  • Pyridine-2-carbaldehyde thiosemicarbazone
  • 3-Aminopyridine derivatives

Uniqueness

What sets Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

127142-59-0

Molecular Formula

C14H15N7S2

Molecular Weight

345.5 g/mol

IUPAC Name

1-pyridin-3-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C14H15N7S2/c1-10(12-6-2-3-8-16-12)18-20-14(23)21-19-13(22)17-11-5-4-7-15-9-11/h2-9H,1H3,(H2,17,19,22)(H2,20,21,23)/b18-10+

InChI Key

LUDRGCHHXPBJSJ-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CN=CC=C1)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CN=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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